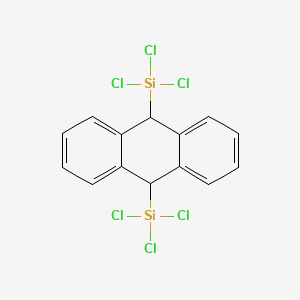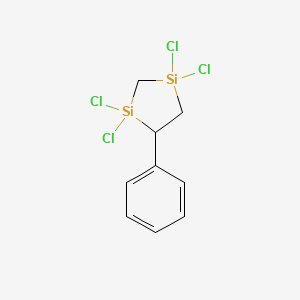
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group and four chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane typically involves the reaction of phenylsilane with tetrachlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane involves its interaction with various molecular targets The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,3-Tetrachloro-4-phenylbutane
- 1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene
Uniqueness
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is unique due to the presence of two silicon atoms in its structure, which imparts distinct chemical properties compared to similar compounds
Propiedades
Número CAS |
653603-28-2 |
|---|---|
Fórmula molecular |
C9H10Cl4Si2 |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
1,1,3,3-tetrachloro-4-phenyl-1,3-disilolane |
InChI |
InChI=1S/C9H10Cl4Si2/c10-14(11)6-9(15(12,13)7-14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
AGYBPMJQLDBANY-UHFFFAOYSA-N |
SMILES canónico |
C1C([Si](C[Si]1(Cl)Cl)(Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


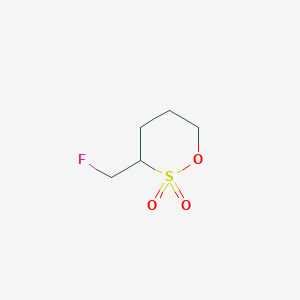
![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)


![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
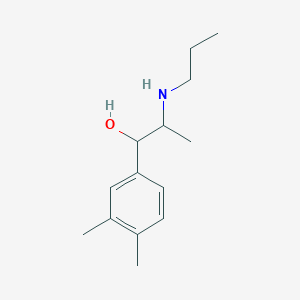
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
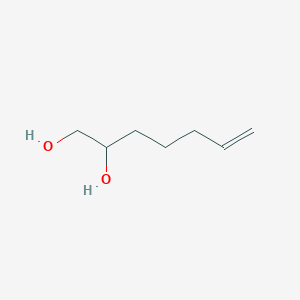
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)

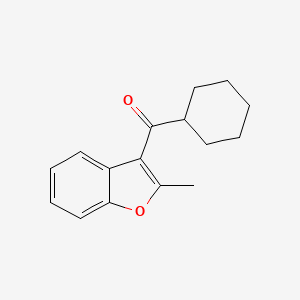
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
